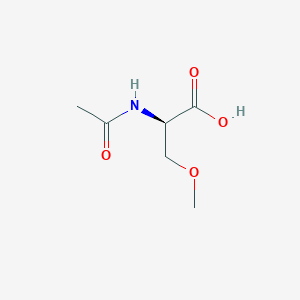

(2R)-2-acetamido-3-methoxypropanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196601-67-9 | |

| Record name | N-Acetyl-O-methyl-D-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-O-METHYL-D-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-acetamido-3-methoxypropanoic acid , also known as N-acetyl-O-methyl-D-serine, is a crucial chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the production of various active pharmaceutical ingredients (APIs), most notably the anticonvulsant medication Lacosamide.[1] The precise stereochemistry of this compound is vital, as the biological activity of many drugs is dependent on their chirality. This guide provides a detailed overview of the primary synthetic pathways to obtain enantiomerically pure this compound.

Chiral Pool Synthesis from D-Serine

The chiral pool approach is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. D-serine is an ideal precursor for the synthesis of this compound due to its inherent chirality, which is preserved throughout the synthesis. The general strategy involves the protection of the amino and carboxyl groups, methylation of the hydroxyl group, and subsequent deprotection and N-acetylation.

Logical Workflow for Chiral Pool Synthesis

Caption: A generalized workflow for the chiral pool synthesis of this compound from D-serine.

Experimental Protocols

While specific industrial protocols are proprietary, the following represents a generalized laboratory-scale procedure based on established chemical transformations.

Step 1: Protection of D-Serine

-

Suspend D-serine in a suitable solvent (e.g., methanol).

-

Introduce an acid catalyst (e.g., thionyl chloride, dropwise at 0°C) to facilitate esterification of the carboxylic acid.

-

Protect the amino group, for instance, by reacting with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.[2]

Step 2: O-Methylation

-

Dissolve the protected D-serine derivative in an aprotic solvent (e.g., DMF or THF).

-

Add a methylating agent, such as methyl iodide, along with a base like silver(I) oxide or sodium hydride.

-

Stir the reaction at room temperature until completion, monitored by TLC.

Step 3: Deprotection and N-Acetylation

-

Remove the amino protecting group (e.g., Boc group) under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Neutralize the resulting amine salt and proceed with N-acetylation using acetic anhydride in the presence of a base (e.g., triethylamine or pyridine).[2]

-

Finally, hydrolyze the ester group under basic conditions (e.g., using LiOH in a THF/water mixture) to yield the final carboxylic acid.

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral substrate using a chiral catalyst.[1] This method is highly efficient for producing enantiomerically pure compounds. In this pathway, Z-2-acetamido-3-methoxyacrylic acid is hydrogenated using a chiral rhodium catalyst to yield the target molecule with high enantiomeric excess.

Asymmetric Hydrogenation Workflow

Caption: The synthesis of this compound via asymmetric hydrogenation.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

The following protocol is adapted from patent literature (WO2012/41986).[3]

-

Reactor Preparation: Charge a glass reactor within a high-pressure stainless steel vessel with the substrate, Z-2-acetamido-3-methoxyacrylic acid (1 g), and a magnetic stirrer bar under a nitrogen atmosphere.

-

Catalyst and Solvent Addition: Add the chiral catalyst, (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate ((S,S)-Ph-BPE-Rh) (1 mg, 0.1% w/w), and methanol (5 mL).

-

Hydrogenation: Seal the vessel and purge with hydrogen by pressurizing to 10 barg and then releasing the pressure (repeated twice).

-

Reaction Conditions: Adjust the hydrogen pressure to 10 barg and stir the reaction mixture at 45°C for 20 hours.

-

Work-up and Analysis: Stop the reaction by purging the vessel with helium. The reaction mixture can then be analyzed by chemical and chiral HPLC to determine conversion and enantiomeric excess.

Quantitative Data for Asymmetric Hydrogenation

| Parameter | Value | Reference |

| Substrate | Z-2-Acetamido-3-methoxyacrylic acid | [3] |

| Catalyst | (S,S)-Ph-BPE-Rh | [3] |

| Catalyst Loading | 0.1% w/w | [3] |

| Solvent | Methanol | [3] |

| Hydrogen Pressure | 10 barg (approx. 145 psi) | [3] |

| Temperature | 45°C | [3] |

| Reaction Time | 20 hours | [3] |

| Conversion | 100% | [3] |

| Chemical Purity | 98.6% | [3] |

| Enantiomeric Excess (ee) | 99.6% | [3] |

N-Acetylation of (2R)-2-amino-3-methoxypropanoic acid

This pathway represents the final step in many syntheses of the target molecule, where the chiral amine precursor is acetylated. This method is straightforward and typically high-yielding.

Final Acetylation Step Workflow

Caption: The final N-acetylation step to produce the target compound from its amine precursor.

Experimental Protocol: N-Acetylation

This protocol is based on an example from patent WO2013072933A2.[2]

-

Dissolution: Dissolve 2-amino-3-methoxypropanoic acid hydrochloride (180 g) in a mixture of methanol (1800 mL) and triethylamine (351 g).

-

Stirring: Stir the reaction mass for approximately 30 minutes at 25-30°C.

-

Cooling: Cool the reaction mass to 10-20°C.

-

Acetylation: Gradually add acetic anhydride (141.74 g) while maintaining the temperature at about 25-30°C.

-

Monitoring and Work-up: Monitor the reaction to completion. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data for N-Acetylation

| Reagent/Parameter | Quantity/Value | Reference |

| 2-amino-3-methoxypropanoic acid HCl | 180 g | [2] |

| Methanol | 1800 mL | [2] |

| Triethylamine | 351 g | [2] |

| Acetic Anhydride | 141.74 g | [2] |

| Temperature | 25-30°C | [2] |

| Reaction Time | ~30 min (stirring before addition) | [2] |

Summary and Outlook

The synthesis of this compound can be achieved through several effective pathways. The choice of method often depends on factors such as the cost and availability of starting materials, the required scale of production, and the desired level of enantiomeric purity.

-

Chiral pool synthesis from D-serine is a robust and well-established method, benefiting from a cheap and naturally chiral starting material.

-

Asymmetric hydrogenation offers a more direct route from a prochiral precursor, capable of achieving very high enantiomeric excess, making it highly attractive for pharmaceutical applications.

-

A chemoenzymatic approach , though not detailed here, represents a promising green chemistry alternative, potentially offering high selectivity and yields under mild conditions.[1]

For drug development professionals, the asymmetric hydrogenation route is particularly noteworthy due to its high efficiency and stereochemical control, which are critical for ensuring the safety and efficacy of the final API. Further process optimization of any of these routes can lead to improved yields and even higher purity, solidifying the supply chain for this vital pharmaceutical intermediate.

References

(2R)-2-acetamido-3-methoxypropanoic acid: A Comprehensive Technical Guide

CAS Number: 196601-67-9

This technical guide provides an in-depth overview of (2R)-2-acetamido-3-methoxypropanoic acid, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Identification and Properties

This compound, also known as N-acetyl-O-methyl-D-serine, is a derivative of the unnatural amino acid D-serine.[1][2] Its chemical structure features a propanoic acid backbone with an acetamido group at the second carbon (C2) and a methoxy group at the third carbon (C3). The "(2R)" designation specifies the absolute stereochemical configuration at the chiral center (C2), which is crucial for its application in stereoselective synthesis.[2]

The primary significance of this compound lies in its role as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Most notably, it is a critical intermediate in the production of Lacosamide, an anticonvulsant medication used for the treatment of epilepsy.[2] The defined stereochemistry of this compound is transferred to the final drug molecule, which is essential for its therapeutic efficacy.[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.[1][3]

| Property | Value |

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 196601-67-9 |

| IUPAC Name | This compound |

| Synonyms | N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid |

| XLogP3 | -1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 161.06880783 Da |

| Monoisotopic Mass | 161.06880783 Da |

| Topological Polar Surface Area | 75.6 Ų |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the "chiral pool" approach, utilizing the naturally occurring chiral molecule D-serine as the starting material.[2] This method leverages the inherent chirality of D-serine to ensure the correct stereochemistry in the final product.

Synthetic Pathway Overview

The synthesis generally involves a multi-step process that includes the protection of the amino group, methylation of the hydroxyl group, and subsequent acetylation. An alternative chemoenzymatic approach has also been reported to produce highly enantiopure O-methyl-D-serine, which can then be N-acetylated.[2]

Below is a diagram illustrating a common synthetic workflow for the production of Lacosamide, which prominently features this compound as a key intermediate.

References

Unraveling the Role of (2R)-2-acetamido-3-methoxypropanoic acid: A Chiral Keystone in Pharmaceutical Synthesis

An In-depth Technical Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-2-acetamido-3-methoxypropanoic acid, a chiral N-acetylated amino acid derivative, holds a position of significance not for its direct biological activity, but as a critical chiral intermediate in the synthesis of complex pharmaceutical agents. Extensive investigation of the scientific literature reveals that this compound's primary role is that of a synthetic building block, with its stereochemical integrity being paramount to the efficacy of the final active pharmaceutical ingredient (API). This guide delineates the known applications and chemical significance of this compound, with a particular focus on its pivotal role in the production of the anticonvulsant medication, Lacosamide. While a direct "mechanism of action" in a pharmacological sense is not applicable, its "mechanism of utility" in asymmetric synthesis is profound.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, physiological effects. The use of enantiomerically pure starting materials, or chiral intermediates like this compound, is a cornerstone of modern drug development, ensuring the synthesis of a stereochemically pure final product with the desired therapeutic action and minimal off-target effects.

This compound: A Profile

This compound , also known as N-acetyl-O-methyl-D-serine, is a derivative of the amino acid D-serine.[1][2] Its chemical structure is characterized by a propanoic acid backbone with an acetamido group at the second carbon (C2) and a methoxy group at the third carbon (C3). The "(2R)" designation specifies the absolute configuration at the chiral center (C2), which is crucial for its application in stereoselective synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H11NO4 | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 196601-67-9 | [1] |

| Synonyms | N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid | [2] |

Core Application: Intermediate in the Synthesis of Lacosamide

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of Lacosamide .[1] Lacosamide is an anticonvulsant drug used for the treatment of partial-onset seizures. The therapeutic activity of Lacosamide is enantiomerically specific, with the (R)-enantiomer being the active form. Therefore, the synthesis of Lacosamide necessitates a stereocontrolled approach, for which this compound serves as an ideal chiral precursor.[1]

Synthetic Pathway Overview

The synthesis of Lacosamide from this compound typically involves the amidation of the carboxylic acid group with benzylamine.[1] This reaction preserves the stereochemistry at the C2 position, directly translating the chirality of the intermediate to the final drug molecule.

Experimental Protocol: Amidation of this compound

A representative experimental protocol for the coupling of this compound with benzylamine to form the core structure of Lacosamide is as follows:

-

Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activator like 1-hydroxybenzotriazole (HOBt) to form an activated ester intermediate. The reaction is typically stirred at 0°C for 30-60 minutes.

-

Amine Coupling: Benzylamine is added to the reaction mixture. The temperature is allowed to rise to room temperature, and the reaction is stirred for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure amide product, the immediate precursor to Lacosamide.

Role in Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are valuable tools in the structure-activity relationship (SAR) studies of Lacosamide analogues.[1] By systematically modifying the methoxy group at the C3 position, researchers can probe the steric and electronic requirements of the Lacosamide binding site. These studies have provided insights into the pharmacophore of Lacosamide and have guided the design of new anticonvulsant agents with potentially improved properties.[1]

References

An In-depth Technical Guide on (2R)-2-acetamido-3-methoxypropanoic acid: Synthesis, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a crucial chiral building block in modern organic synthesis. Its primary significance lies in its role as a key intermediate in the production of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1] The stereochemical integrity of this molecule is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific enantiomer. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on detailed experimental protocols and quantitative data.

Compound Identification and Physicochemical Properties

This compound is a derivative of the naturally occurring D-amino acid, D-serine. Its structure features a propanoic acid backbone with an acetamido group at the second carbon (C2) and a methoxy group at the third carbon (C3). The "(2R)" designation specifies the absolute stereochemistry at the chiral center (C2).

Table 1: Compound Identification [2][3]

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Name | N-acetyl-O-methyl-D-serine |

| CAS Number | 196601-67-9 |

| Molecular Formula | C6H11NO4 |

| InChIKey | SDNGNSKFWTZCJG-RXMQYKEDSA-N |

Table 2: Physicochemical Properties [3][4]

| Property | Value |

| Molecular Weight | 161.16 g/mol |

| Exact Mass | 161.06880783 Da |

| XLogP3 | -1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 75.6 Ų |

Synthesis of this compound

The synthesis of this compound is predominantly achieved through a chiral pool approach, utilizing D-serine as a readily available and stereochemically defined starting material. An alternative, highly efficient method involves asymmetric hydrogenation.

Chiral Pool Synthesis from D-Serine

This synthetic route involves the protection of the amino group via acetylation, followed by the methylation of the hydroxyl group. The order of these steps can be varied, and protection of the carboxylic acid group may be necessary in some methodologies.

Logical Workflow for Chiral Pool Synthesis:

Caption: Chiral pool synthesis workflow from D-Serine.

Detailed Experimental Protocol (Combined from literature):

This protocol describes the N-acetylation of D-serine followed by O-methylation.

Step 1: N-acetylation of D-Serine

-

Reaction Setup: In a reaction vessel, suspend D-serine in a suitable solvent system, such as a mixture of water and 1,4-dioxane.

-

Base Addition: Add N-methyl morpholine to the suspension and stir until a clear solution is obtained.

-

Acetylation: Cool the reaction mixture and add Boc anhydride. Stir the reaction mass at room temperature for approximately 2 hours.

-

Work-up: Concentrate the reaction mixture under vacuum to obtain N-Boc-D-serine.

-

Alternative Acetylation: In a separate approach, 2-amino-3-methoxypropanoic acid hydrochloride can be dissolved in a mixture of methanol and triethylamine. After stirring, acetic anhydride is gradually added to the cooled reaction mixture to yield the acetylated product.

Step 2: O-methylation of N-acetyl-D-serine

Note: The direct O-methylation of N-acetyl-D-serine can be challenging. A more common approach is the methylation of a protected D-serine derivative, followed by acetylation.

A highly effective chemoenzymatic approach for the synthesis of the precursor, O-methyl-D-serine, has been reported with high yield and enantiomeric excess.[1] This is followed by a straightforward N-acetylation.

Chemoenzymatic Synthesis of O-methyl-D-serine:

This method utilizes a dynamic kinetic resolution process to produce enantiopure O-methyl-D-serine. This approach has been shown to achieve an enantiomeric excess (ee) of over 99.8% and a yield exceeding 98.5%.[1]

Final Step: N-acetylation of O-methyl-D-serine

-

Reaction: Dissolve the highly pure O-methyl-D-serine in a suitable solvent.

-

Acetylation: Add an acetylating agent, such as acetic anhydride, under controlled temperature conditions.

-

Purification: The final product, this compound, can be purified by standard techniques such as crystallization or chromatography.

Asymmetric Hydrogenation

An alternative and highly efficient method for the synthesis of this compound involves the asymmetric hydrogenation of Z-2-Acetamido-3-methoxyacrylic acid.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst: (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate ((S,S)-Ph-BPE-Rh).

-

Reaction Setup: In a high-pressure vessel under a nitrogen atmosphere, charge the substrate, Z-2-Acetamido-3-methoxyacrylic acid (1 g), the catalyst (1 mg, 0.1% w/w), and methanol (5 mL).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (2 cycles of pressurizing to 10 barg and releasing). Adjust the hydrogen pressure to 10 barg and stir the reaction mixture at 45°C for 20 hours.

-

Work-up and Analysis: Purge the vessel with helium to stop the reaction. The reaction mixture can be analyzed by chemical and chiral HPLC to determine conversion and enantiomeric excess.

Table 3: Quantitative Data for Asymmetric Hydrogenation

| Parameter | Value |

| Substrate Conversion | 100% |

| Chemical Purity | 98.6% |

| Enantiomeric Excess (ee) | 99.6% |

| Product Yield | 99.8% (of the R-enantiomer) |

Characterization and Analytical Data

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 4: Predicted ¹H NMR Spectral Data [2]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | >10 | broad singlet |

| -NH | ~8.0 | doublet |

| -CH- (α-carbon) | ~4.5 | multiplet |

| -CH₂- | ~3.6-3.8 | multiplet |

| -OCH₃ | ~3.4 | singlet |

Mass Spectrometry:

In electrospray ionization mass spectrometry (ESI-MS), this compound (molecular weight 161.16 g/mol ) is expected to be observed as the protonated molecule [M+H]⁺ at m/z 162.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Significance and Applications

The primary and most well-documented role of this compound is as a key chiral intermediate in the synthesis of the anticonvulsant drug, Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide).[1] The stereochemistry of the final drug product is critical for its therapeutic efficacy, and the use of enantiomerically pure this compound ensures the correct stereoisomer of Lacosamide is produced.

Synthesis of Lacosamide from this compound:

Caption: Final step in the synthesis of Lacosamide.

While there is limited information on the direct biological activity of this compound itself, its precursor, D-serine, is a known co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. The study of D-serine and its derivatives has been a significant area of research in neuroscience.

A toxicology study on the stereoisomer, N-acetyl-L-serine, found no evidence of mutagenicity or genotoxicity and established a no-observed-adverse-effect-level (NOAEL) in rats.[5] However, these findings may not be directly extrapolated to the D-enantiomer.

Conclusion

This compound is a vital chiral intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Lacosamide. The chiral pool synthesis from D-serine and asymmetric hydrogenation are two effective methods for its preparation, with the latter offering excellent enantioselectivity and yield. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important molecule. Further investigation into any potential direct biological activities of this compound could open new avenues for its application.

References

- 1. This compound | 196601-67-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H11NO4 | CID 10558933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toxicology studies with N-acetyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2R)-2-acetamido-3-methoxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-acetamido-3-methoxypropanoic acid , also known as N-acetyl-O-methyl-D-serine, is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1] Its stereochemical purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the spectroscopic data for this compound, intended to aid in its identification, characterization, and quality control during research and development.

Spectroscopic Data Summary

While complete experimentally-derived public data for this compound is limited, the following tables summarize the expected and predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| -COOH | >10 | Broad Singlet |

| -NH | ~8.0 | Doublet |

| -CH- (α-carbon) | ~4.5 | Multiplet |

| -CH₂- | ~3.6 - 3.8 | Multiplet |

| -OCH₃ | ~3.4 | Singlet |

| -COCH₃ | ~2.0 | Singlet |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected)

| Carbon | Chemical Shift (δ) ppm (Expected) |

| -COOH | 170 - 180 |

| -C=O (amide) | 169 - 172 |

| -CH- (α-carbon) | 50 - 60 |

| -CH₂- | 70 - 75 |

| -OCH₃ | 58 - 60 |

| -COCH₃ | 22 - 25 |

Table 3: IR (Infrared) Spectroscopy Data (Expected)

| Functional Group | Bond | Vibration | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H | Stretch | 2500 - 3300 (broad) |

| Amide | N-H | Stretch | 3250 - 3400 |

| Carboxylic Acid | C=O | Stretch | 1700 - 1730 |

| Amide | C=O | Stretch | 1630 - 1680 |

| Ether | C-O | Stretch | 1070 - 1150 |

Table 4: Mass Spectrometry (MS) Data (Expected)

| Ionization Mode | Ion | m/z (mass-to-charge ratio) | Notes |

| ESI+ | [M+H]⁺ | 162.07 | Protonated molecule. The calculated exact mass for C₆H₁₂NO₄⁺ is 162.07098.[1] |

| ESI+ | [M+Na]⁺ | 184.05 | Sodiated adduct |

| ESI- | [M-H]⁻ | 160.06 | Deprotonated molecule |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of N-acetylated amino acids and related carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (-COOH and -NH).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) source, coupled to a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of (2R)-2-acetamido-3-methoxypropanoic acid's Active Derivative, Lacosamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-2-acetamido-3-methoxypropanoic acid is a key chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide. While the direct therapeutic targets of this compound itself are not a subject of current research, its role as a precursor to Lacosamide makes an in-depth understanding of Lacosamide's mechanism of action crucial for researchers in the field of epilepsy and neuropathic pain. This technical guide provides a comprehensive overview of the known therapeutic targets of Lacosamide, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction

This compound serves as a critical building block in the stereospecific synthesis of Lacosamide, an antiepileptic drug (AED) used in the treatment of partial-onset seizures and diabetic neuropathic pain. The therapeutic efficacy of Lacosamide is attributed to its unique mechanism of action, which distinguishes it from other AEDs. This guide will delve into the molecular interactions of Lacosamide, providing a foundational understanding for further research and drug development.

Primary Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action of Lacosamide is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are hallmarks of epileptic seizures. Unlike traditional AEDs that primarily affect the fast inactivation of VGSCs, Lacosamide's effect on slow inactivation provides a distinct therapeutic profile.

Quantitative Data on Lacosamide's Efficacy and Binding

The following tables summarize key quantitative data from clinical trials and preclinical studies on Lacosamide.

| Clinical Efficacy of Adjunctive Lacosamide in Partial-Onset Seizures | |||

| Dosage | Median Percent Seizure Reduction (vs. Placebo) | 50% Responder Rate (vs. Placebo) | Reference |

| 200 mg/day | 35.2% (vs. 20.5%) | 34% (vs. 23%) | [1] |

| 400 mg/day | 36.4% - 39% (vs. 20.5%) | 38.3% - 41.1% (vs. 23%) | [1] |

| 600 mg/day | 37.8% - 40% | 38.1% - 41.2% | [1] |

| Pharmacokinetic and Binding Properties of Lacosamide | |

| Property | Value |

| Bioavailability | ~100% (oral) |

| Plasma Protein Binding | <15% |

| Half-life | ~13 hours |

| Apparent Dissociation Constant (Kd) to slow inactivated Na+ channels | ~13.7 µM |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing Lacosamide's Effect on VGSCs

This protocol outlines the general procedure for investigating the effect of Lacosamide on the slow inactivation of VGSCs in a neuronal cell line (e.g., N1E-115 neuroblastoma cells).

Materials:

-

N1E-115 neuroblastoma cells

-

Cell culture reagents

-

External and internal patch-clamp solutions

-

Lacosamide stock solution

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Cell Culture: Culture N1E-115 cells according to standard protocols.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.3 with NaOH.

-

Internal Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Patch-Clamp Recording:

-

Obtain whole-cell patch-clamp recordings from single N1E-115 cells.

-

Hold the membrane potential at a holding potential of -90 mV.

-

To measure slow inactivation, apply a 30-second depolarizing prepulse to various potentials (e.g., from -100 mV to +20 mV in 10 mV increments).

-

Following the prepulse, apply a brief hyperpolarizing pulse to -100 mV to allow recovery from fast inactivation.

-

Apply a test pulse to 0 mV to elicit sodium currents.

-

-

Lacosamide Application:

-

Perfuse the cells with the external solution containing the desired concentration of Lacosamide (e.g., 10-100 µM).

-

Repeat the voltage protocol described in step 3.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude during the test pulse.

-

Plot the normalized current as a function of the prepulse potential to generate a slow inactivation curve.

-

Compare the curves obtained in the absence and presence of Lacosamide to determine the effect on slow inactivation. A leftward shift in the curve indicates enhancement of slow inactivation.

-

Secondary Therapeutic Target: Collapsin Response Mediator Protein 2 (CRMP-2)

Collapsin Response Mediator Protein 2 (CRMP-2) is a phosphoprotein involved in neuronal differentiation and axonal growth. Some studies have suggested that Lacosamide may modulate CRMP-2, potentially contributing to its therapeutic effects. However, the interaction between Lacosamide and CRMP-2 is a subject of ongoing debate, with some studies failing to demonstrate a direct binding interaction.

Experimental Protocol: Radioligand Binding Assay for Lacosamide-CRMP-2 Interaction

This protocol provides a general method for investigating the binding of Lacosamide to CRMP-2 using a radiolabeled ligand.

Materials:

-

Purified recombinant human CRMP-2 protein

-

[³H]-Lacosamide (radiolabeled Lacosamide)

-

Unlabeled Lacosamide

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine the purified CRMP-2 protein, varying concentrations of [³H]-Lacosamide, and binding buffer.

-

For competition assays, include increasing concentrations of unlabeled Lacosamide.

-

To determine non-specific binding, use a high concentration of unlabeled Lacosamide in a separate set of tubes.

-

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration:

-

Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using saturation binding or competition binding analysis software to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

-

Conclusion

This compound is an indispensable component in the synthesis of Lacosamide. The therapeutic efficacy of Lacosamide stems primarily from its unique interaction with voltage-gated sodium channels, specifically through the enhancement of slow inactivation. The potential role of CRMP-2 as a secondary target remains an area of active investigation and debate. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of compounds acting on these targets. A deeper understanding of these molecular interactions will pave the way for the development of next-generation antiepileptic and analgesic therapies.

References

In Silico Modeling of (2R)-2-acetamido-3-methoxypropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-acetamido-3-methoxypropanoic acid, a key chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide, presents a compelling subject for in silico modeling to explore its potential pharmacodynamic and pharmacokinetic properties. This technical guide provides a comprehensive overview of a putative in silico modeling workflow for this molecule, from initial physicochemical characterization to molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and proposed experimental validation. The methodologies outlined herein are based on established computational techniques and insights gleaned from studies of its derivative, Lacosamide. This document serves as a roadmap for researchers seeking to computationally investigate this compound and similar chiral building blocks in the context of drug discovery.

Introduction

This compound, also known as N-acetyl-O-methyl-D-serine, is a functionalized amino acid derivative of significant interest in medicinal chemistry.[1] Its primary role to date has been as a crucial chiral precursor in the synthesis of Lacosamide, an antiepileptic drug used for the treatment of partial-onset seizures.[1] The stereochemistry at the C2 position is vital for the pharmacological activity of Lacosamide.[1] Given the established biological activity of its downstream product, in silico modeling of this compound offers a proactive approach to understanding its intrinsic potential to interact with biological targets and to predict the activities of its derivatives.

This guide will detail a hypothetical in silico investigation of this compound, focusing on its potential interaction with targets relevant to the mechanism of action of Lacosamide: voltage-gated sodium channels (VGSCs) and Collapsin Response Mediator Protein 2 (CRMP-2).[1][2]

Physicochemical Properties and Molecular Descriptors

A foundational step in any in silico modeling study is the thorough characterization of the molecule's physicochemical properties. These descriptors are crucial for developing predictive models of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and for understanding the molecule's potential for interaction with biological macromolecules.

| Property | Value | Data Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-acetyl-O-methyl-D-serine | PubChem |

| CAS Number | 196601-67-9 | PubChem |

| Molecular Formula | C6H11NO4 | PubChem |

| Molecular Weight | 161.16 g/mol | PubChem |

| XLogP3 | -1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 161.06880783 Da | PubChem |

| Topological Polar Surface Area | 75.6 Ų | PubChem |

| Melting Point | 108-109 °C | ChemicalBook |

| pKa (Predicted) | 3.28 ± 0.10 | ChemicalBook |

In Silico Modeling Workflow

The following sections outline a proposed in silico workflow for investigating this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Given the known targets of Lacosamide, docking studies for this compound would logically focus on Voltage-Gated Sodium Channels (VGSCs) and Collapsin Response Mediator Protein 2 (CRMP-2).

3.1.1. Target Preparation

-

Voltage-Gated Sodium Channels (VGSCs): A significant challenge is the lack of a complete crystal structure for human VGSCs. Homology modeling, using the structures of related ion channels as templates, would be a necessary first step.

-

Collapsin Response Mediator Protein 2 (CRMP-2): The three-dimensional structure of CRMP-2 is available in the Protein Data Bank (PDB ID: 2GSE).[3] Standard protein preparation steps would include removing water molecules, adding hydrogen atoms, and assigning partial charges.

3.1.2. Ligand Preparation

The 3D structure of this compound would be generated from its 2D representation. This would be followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3.1.3. Docking Protocol

A flexible ligand-rigid receptor docking approach is a common starting point. Software such as AutoDock Vina could be employed. The search space (grid box) would be defined to encompass the putative binding sites on VGSCs or the identified binding cavities on CRMP-2.[3][4] The Lamarckian genetic algorithm is a frequently used search algorithm for exploring the conformational space of the ligand within the binding site.[3]

3.1.4. Analysis of Results

The results would be analyzed based on the predicted binding energy (affinity) and the binding pose. Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket, would be identified and visualized.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. While a QSAR study on this compound alone is not feasible, a hypothetical study could be designed for a library of its derivatives.

3.2.1. Dataset Preparation

A dataset of this compound analogs with experimentally determined anticonvulsant activity would be required. The biological activity data would be converted to a logarithmic scale (e.g., pIC50).

3.2.2. Molecular Descriptor Calculation

A wide range of molecular descriptors would be calculated for each analog, including:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, connectivity indices.

-

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment).

Software such as Dragon or PaDEL-Descriptor can be used for this purpose.

3.2.3. Model Development and Validation

The dataset would be split into a training set and a test set. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression could be used to build the QSAR model. The model's statistical significance and predictive power would be evaluated using parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

Potential Signaling Pathway Involvement

Lacosamide is known to interact with CRMP-2, a protein involved in neuronal signaling and cytoskeletal dynamics.[1][2] The CRMP-2 signaling pathway is a plausible target for modulation by this compound or its derivatives.

The pathway illustrates that chemokines can initiate a signaling cascade through their receptors, leading to the activation of PI3K and subsequent inhibition of GSK3β. GSK3β is a kinase that phosphorylates and inactivates CRMP-2. By potentially modulating this pathway, this compound or its derivatives could influence CRMP-2 activity, thereby affecting cytoskeletal dynamics and neuronal function.

Experimental Protocols for Validation

The predictions from in silico models must be validated through experimental assays. The following are standard protocols for assessing anticonvulsant activity and the modulation of the proposed molecular targets.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Methodology:

-

Animal Model: Adult male Swiss mice (20-25 g).

-

Drug Administration: The test compound, this compound, is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives saline.

-

Induction of Seizures: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

In Vitro Target Validation: Patch-Clamp Electrophysiology for VGSCs

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function. This technique can be used to investigate the modulation of the slow inactivation of VGSCs.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing the VGSC subtype of interest are used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established.

-

Voltage Protocol: A specific voltage protocol is applied to induce and measure the slow inactivation of the sodium current. This typically involves a long depolarizing prepulse followed by a test pulse.

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after drug application. The effect of the compound on the voltage-dependence and kinetics of slow inactivation is quantified.

Conclusion

The in silico modeling of this compound, guided by the known pharmacology of its derivative Lacosamide, provides a powerful and resource-efficient strategy for exploring its potential as a pharmacologically active agent or as a scaffold for the design of novel therapeutics. The integrated workflow of molecular docking, QSAR, and targeted experimental validation outlined in this guide offers a robust framework for elucidating the structure-activity relationships of this and related compounds. Such computational approaches are indispensable in modern drug discovery, accelerating the identification and optimization of promising lead candidates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico Docking and Electrophysiological Characterization of Lacosamide Binding Sites on Collapsin Response Mediator Protein-2 Identifies a Pocket Important in Modulating Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. bioinformaticsreview.com [bioinformaticsreview.com]

Methodological & Application

Chiral Synthesis of (2R)-2-acetamido-3-methoxypropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a key chiral building block in the synthesis of various pharmaceutical compounds. Its primary significance lies in its role as a crucial intermediate in the production of the anticonvulsant medication Lacosamide.[1] The precise stereochemistry of this compound is vital for the biological activity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound, primarily focusing on a practical and efficient route starting from the readily available chiral precursor, D-serine.

Synthetic Strategy Overview

The most common and industrially viable approach for the synthesis of this compound utilizes a "chiral pool" strategy, starting from the enantiomerically pure amino acid D-serine. This method preserves the inherent chirality of the starting material throughout the synthetic sequence. Two primary pathways are outlined:

-

Direct N-acetylation followed by O-methylation: This is a straightforward approach where the amino group of D-serine is first protected by acetylation, followed by methylation of the hydroxyl group.

-

N-protection, O-methylation, and subsequent N-acetylation: This route involves the protection of the amino group with a temporary protecting group, such as tert-butyloxycarbonyl (Boc), followed by O-methylation and, finally, deprotection and N-acetylation.

This document will focus on the more direct and atom-economical first pathway.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the key steps in the synthesis of this compound and its derivatives, as reported in various sources.

| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield (%) | Purity (%) | Reference |

| N-acetylation | D-Serine methyl ester hydrochloride | Acetyl chloride, Triethylamine, Dichloromethane | -10°C, 3 hours | N-acetyl-D-serine methyl ester | 90 | 98.7 (HPLC) | US9447024B1 |

| N-acetylation | DL-Serine | Acetic anhydride, Sodium hydroxide, Water | < 30°C | N-acetyl-DL-serine | Not specified | Not specified | CN102559834A |

| O-methylation | N-acetyl-D-serine | Methyl iodide, Silver (I) oxide | Not specified | (R)-2-acetamido-N-benzyl-3-methoxypropionamide (from subsequent steps) | 28.7 (overall) | Not specified | WO2011095995A1 |

| Final Product Formation | O-methyl-D-serine trifluoroacetate | Acetic anhydride, Ethyl acetate | 25°C, 20 hours | This compound | ~87 (from N-Boc-O-methyl-D-serine) | Not specified | WO2011095995A1 |

Experimental Protocols

Protocol 1: Direct Synthesis of this compound from D-serine

This protocol outlines the direct N-acetylation of D-serine followed by O-methylation.

Step 1: N-acetylation of D-serine to N-acetyl-D-serine

-

Materials:

-

D-serine

-

Acetic anhydride

-

Sodium hydroxide

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Dissolve D-serine in an aqueous solution of sodium hydroxide at room temperature.

-

Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the pH of the solution in the alkaline range.

-

Stir the reaction mixture at a controlled temperature (e.g., below 30°C) for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-D-serine.

-

Step 2: O-methylation of N-acetyl-D-serine

-

Materials:

-

N-acetyl-D-serine

-

Methyl iodide

-

Silver (I) oxide

-

Acetonitrile (or other suitable solvent)

-

-

Procedure:

-

Suspend N-acetyl-D-serine in a suitable solvent like acetonitrile.

-

Add silver (I) oxide to the suspension.

-

Add methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove insoluble silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Characterization of this compound

-

Appearance: White crystalline solid.

-

Molecular Formula: C₆H₁₁NO₄

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 1.83 (s, 3H, COCH₃), 3.25 (s, 3H, OCH₃), 3.45-3.60 (m, 2H, CH₂), 4.25-4.35 (m, 1H, CH), 8.15 (d, 1H, NH), 12.7 (br s, 1H, COOH).

-

¹³C NMR (DMSO-d₆): δ 22.5 (COCH₃), 53.0 (CH), 58.5 (OCH₃), 72.0 (CH₂), 169.5 (NHCO), 172.0 (COOH).

-

IR (KBr, cm⁻¹): 3350 (N-H stretch), 2930 (C-H stretch), 1730 (C=O stretch, acid), 1650 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1120 (C-O stretch).

-

Mass Spectrometry (ESI-MS): m/z 162.07 [M+H]⁺, 184.05 [M+Na]⁺.

-

Mandatory Visualization

Logical Relationship of Synthetic Pathways

The following diagram illustrates the two main synthetic routes from D-serine to this compound.

Caption: Synthetic routes to this compound.

Experimental Workflow for Direct Synthesis

The following diagram outlines the key steps in the direct synthesis protocol.

Caption: Workflow for the direct synthesis of the target compound.

Conclusion

The chiral synthesis of this compound from D-serine is a well-established and efficient process. The direct N-acetylation followed by O-methylation offers a straightforward route with good yields. Careful control of reaction conditions is crucial to maintain the stereochemical integrity of the chiral center. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the anticonvulsant drug Lacosamide.[1] The stereochemical purity of this intermediate is paramount as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for its quantification and chiral purity assessment is essential in a drug development and quality control setting.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of chiral compounds. This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both chiral and achiral (following derivatization) separation methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | N-acetyl-O-methyl-D-serine | --INVALID-LINK-- |

| CAS Number | 196601-67-9 | --INVALID-LINK-- |

| Molecular Formula | C6H11NO4 | --INVALID-LINK-- |

| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |

Experimental Protocols

Two primary HPLC approaches can be employed for the analysis of this compound:

-

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.

-

Indirect Chiral HPLC via Derivatization: This method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.

Protocol 1: Direct Chiral HPLC Analysis

This protocol outlines a direct method for the enantiomeric separation of this compound.

Instrumentation and Columns:

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

Chiral Stationary Phase Column: A polysaccharide-based CSP, such as one based on cellulose or amylose derivatives, is often effective for the separation of N-protected amino acids. Zwitterionic chiral stationary phases have also shown success in resolving amino acids and their derivatives.[2]

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | CHIRALPAK® ZWIX(+) or similar zwitterionic CSP |

| Mobile Phase | Methanol/Water mixture. The exact ratio may require optimization. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C (may be varied for optimization) |

| Detection | UV at 210 nm or MS (ESI+) |

| Injection Volume | 5 - 20 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Indirect Chiral HPLC Analysis via Pre-column Derivatization

This protocol describes the analysis of this compound after derivatization with a chiral derivatizing agent to form diastereomers. This approach allows for separation on a more common achiral C18 column.

Derivatization Reagent:

-

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) is a common choice for the derivatization of amino acids.

Derivatization Procedure:

-

To 50 µL of a 1 mg/mL solution of the analyte in 0.1 M sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of FDAA in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

-

Dilute the sample with the mobile phase prior to injection.

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with 20% B, increase to 80% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 340 nm |

| Injection Volume | 10 µL |

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that should be validated for an HPLC method for this compound. The values provided are illustrative and should be determined experimentally during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution (for chiral separation) | > 1.5 |

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of (2R)-2-acetamido-3-methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2R)-2-acetamido-3-methoxypropanoic acid. This chiral intermediate is significant in synthetic organic chemistry, notably as a building block in the synthesis of pharmaceuticals like Lacosamide.[1] Given the absence of publicly available experimental NMR data, this document presents predicted ¹H and ¹³C NMR spectra to guide researchers in the structural verification and purity assessment of this compound. The protocols outlined herein cover sample preparation, data acquisition, and processing for routine one-dimensional and advanced two-dimensional NMR experiments.

Introduction

This compound, also known as N-acetyl-O-methyl-D-serine, is a chiral building block of significant interest in medicinal and process chemistry. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredients (APIs) it is used to synthesize. Therefore, unambiguous structural confirmation and purity assessment are critical quality control steps. NMR spectroscopy is the most powerful analytical technique for the structural elucidation of organic molecules in solution. This note provides a comprehensive guide to obtaining and interpreting NMR data for this specific molecule.

Predicted NMR Data

Due to the lack of experimentally acquired spectra in the public domain, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These predictions serve as a valuable reference for researchers.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[1] The proton on the chiral center (α-proton) will present as a multiplet due to coupling with the adjacent methylene protons.[1] A sharp singlet for the methoxy group protons is anticipated around 3.3-3.5 ppm, while the acetamido methyl protons will also appear as a singlet.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Atom Number | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | -COOH | >10 | broad s | 1H |

| 2 | α-CH | 4.5 - 4.7 | dd | 1H |

| 3 | -CH₂- | 3.6 - 3.8 | m | 2H |

| 4 | -OCH₃ | 3.3 - 3.5 | s | 3H |

| 5 | -NH- | 7.5 - 8.5 | d | 1H |

| 6 | -COCH₃ | 1.9 - 2.1 | s | 3H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Carbon Assignment | Predicted Chemical Shift (ppm) |

| 1 | -COOH | 170 - 175 |

| 2 | α-CH | 50 - 55 |

| 3 | -CH₂- | 70 - 75 |

| 4 | -OCH₃ | 58 - 62 |

| 5 | -C=O (amide) | 169 - 172 |

| 6 | -CH₃ (acetyl) | 22 - 25 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may require optimization.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added for accurate chemical shift referencing.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify directly bonded ¹H-¹³C pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

Standard pulse programs and parameter sets available on the spectrometer software can be used for these experiments.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Workflow

Caption: Standard workflow for NMR spectroscopic analysis.

Key ¹H-¹H COSY Correlations

References

Application Notes and Protocols for the Mass Spectrometric Analysis of (2R)-2-acetamido-3-methoxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid is a chiral building block of significant interest in pharmaceutical synthesis, notably as an intermediate in the production of the anticonvulsant medication Lacosamide.[1] Its chemical structure, also known as N-acetyl-O-methyl-D-serine, consists of a propanoic acid backbone with an acetamido group at the C2 position and a methoxy group at the C3 position.[1] The precise characterization and quantification of this molecule are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of this compound. This document provides detailed application notes and protocols for its analysis using Electrospray Ionization (ESI) mass spectrometry.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Exact Mass | 161.0688 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 196601-67-9 | [1][2] |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the quantitative analysis of this compound in a research or quality control setting. Electrospray ionization is the preferred method for such polar and thermally labile small molecules.[4][5][6][7]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a diluent of 50:50 acetonitrile:water.

-

Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix: For analysis in a complex matrix (e.g., reaction mixture, biological fluid), perform a protein precipitation or a solid-phase extraction to remove interfering substances. A simple protein precipitation can be achieved by adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this polar analyte.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Selected Reaction Monitoring (SRM) for quantification or Full Scan MS and tandem MS (MS/MS) for qualitative analysis.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

Data Presentation

Predicted Mass Spectral Data

Based on the structure of this compound, the following ions are predicted in positive mode ESI-MS.

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 162.0761 | Protonated molecule. This will be the precursor ion for MS/MS fragmentation. |

| [M+Na]⁺ | 184.0580 | Sodium adduct, commonly observed in ESI. |

| [M+K]⁺ | 200.0319 | Potassium adduct, also possible depending on solvent purity. |

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 162.0761) is crucial for structural confirmation. The fragmentation of N-acetylated amino acids often involves characteristic losses.[8][9][10][11]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 162.0761 | 116.0706 | H₂O + CO | Loss of water and carbon monoxide from the carboxylic acid group. |

| 162.0761 | 102.0550 | CH₃COOH | Loss of acetic acid from the acetamido group. |

| 162.0761 | 88.0393 | CH₃OCH₂CHNH₂ | Cleavage of the C-C bond between the alpha and beta carbons. |

| 162.0761 | 74.0600 | C₅H₉O₂ | Loss of the methoxypropionyl group. |

| 162.0761 | 43.0184 | C₃H₄O₃N | Acetyl group fragment. |

Visualizations

Experimental Workflow